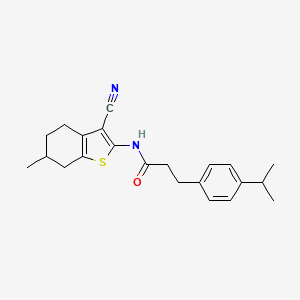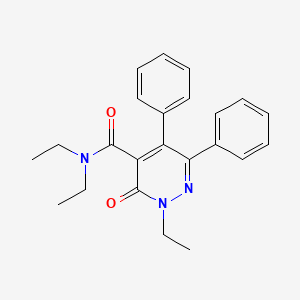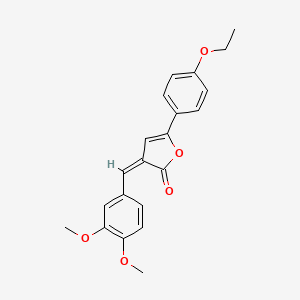![molecular formula C17H28N2O2S B4741248 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4741248.png)
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide, also known as JNJ-42165279, is a novel and potent antagonist of the orexin-2 receptor. Orexin-2 receptor is a G protein-coupled receptor that is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. JNJ-42165279 has been extensively studied for its potential therapeutic applications in various neurological and metabolic disorders.
Wirkmechanismus
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide selectively blocks the binding of orexin-A and orexin-B to the orexin-2 receptor, thereby inhibiting the downstream signaling pathways that regulate sleep-wake cycles, feeding behavior, and energy homeostasis. The blockade of orexin-2 receptors by N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide is reversible and dose-dependent, with a high affinity and selectivity for the receptor.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide has been shown to modulate the activity of various neurotransmitters and hormones that are involved in the regulation of sleep and metabolism. In preclinical studies, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide has been shown to increase the levels of dopamine and norepinephrine in the brain, which are involved in the regulation of wakefulness and attention. N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide has also been shown to decrease the levels of neuropeptide Y and ghrelin, which are involved in the regulation of appetite and food intake.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high affinity and selectivity for the orexin-2 receptor, reversible blockade of the receptor, and dose-dependent effects. However, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide also has some limitations, including its relatively short half-life and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide, including the development of more potent and selective orexin-2 receptor antagonists, the evaluation of its long-term effects on sleep and metabolism, and the investigation of its potential therapeutic applications in other neurological and metabolic disorders. Additionally, the use of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide in combination with other drugs or therapies may provide synergistic effects and improve its efficacy. Overall, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide has significant potential as a therapeutic agent for various neurological and metabolic disorders, and further research is warranted to explore its full therapeutic potential.
In conclusion, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide is a novel and potent antagonist of the orexin-2 receptor that has been extensively studied for its potential therapeutic applications in various neurological and metabolic disorders. Its selective blockade of the orexin-2 receptor provides a promising avenue for the development of new and effective treatments for these disorders.
Wissenschaftliche Forschungsanwendungen
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various neurological and metabolic disorders such as narcolepsy, insomnia, obesity, and diabetes. In preclinical studies, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide has been shown to improve sleep-wake cycles, reduce food intake, and improve glucose tolerance. These effects are attributed to the selective blockade of orexin-2 receptors, which are primarily expressed in the brain and play a crucial role in the regulation of sleep and metabolism.
Eigenschaften
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-14-5-7-17(8-6-14)22(20,21)18-9-4-10-19-12-15(2)11-16(3)13-19/h5-8,15-16,18H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEKQWQDALYFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-{6-[(propylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B4741165.png)
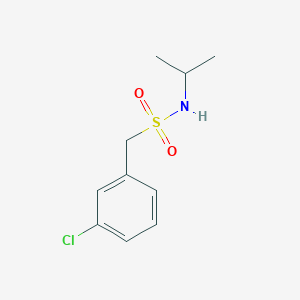
![N-[2-[5-(2,4-dichlorophenyl)-2-furyl]-1-({[2-(dimethylamino)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4741183.png)
![1-(4-ethylphenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4741185.png)
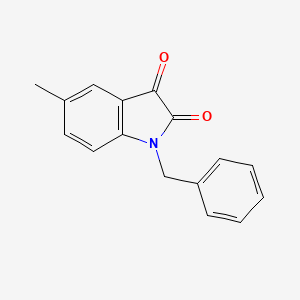

![N-(2-methoxy-5-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4741206.png)

![5-ethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4741227.png)
![5-[4-(dimethylamino)benzylidene]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4741241.png)
